molecular formula C13H19IO4 B2364062 Acetic acid--2-iodo-1,3,5-trimethylbenzene (2/1) CAS No. 33035-41-5

Acetic acid--2-iodo-1,3,5-trimethylbenzene (2/1)

Cat. No.: B2364062
CAS No.: 33035-41-5
M. Wt: 366.19 g/mol
InChI Key: VPNCTSRXJAONGB-UHFFFAOYSA-N
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Description

Acetic acid--2-iodo-1,3,5-trimethylbenzene (2/1) is a useful research compound. Its molecular formula is C13H19IO4 and its molecular weight is 366.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid--2-iodo-1,3,5-trimethylbenzene (2/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid--2-iodo-1,3,5-trimethylbenzene (2/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

33035-41-5

Molecular Formula

C13H19IO4

Molecular Weight

366.19 g/mol

IUPAC Name

acetic acid;2-iodo-1,3,5-trimethylbenzene

InChI

InChI=1S/C9H11I.2C2H4O2/c1-6-4-7(2)9(10)8(3)5-6;2*1-2(3)4/h4-5H,1-3H3;2*1H3,(H,3,4)

InChI Key

VPNCTSRXJAONGB-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Crystallographic data for 2-iodo-1,3,5-trimethylbenzene acetic acid solvate

[1]

Executive Summary

The interaction between 2-iodo-1,3,5-trimethylbenzene and acetic acid under oxidative conditions yields (Diacetoxyiodo)mesitylene . This compound represents a classic example of a hypervalent iodine(III) species (

Crystallographic Data Profile

The following data summarizes the structural parameters for (Diacetoxyiodo)mesitylene, based on the Cambridge Structural Database (CSD) entry 872899 .

Unit Cell & Space Group Parameters
ParameterValueNotes
Compound Name (Diacetoxyiodo)mesityleneSynonyms: Iodomesitylene diacetate
Empirical Formula C

H

IO

Crystal System Triclinic
Space Group P-1 Centrosymmetric
Z (Formulas/Cell) 2
CCDC Number 872899 Source: Eur. J. Org. Chem. (2013)
Key Geometric Parameters (Hypervalent Center)

The iodine atom adopts a distorted T-shaped geometry characteristic of 10-I-3 hypervalent systems.

Bond / AngleMeasurement (Approx.)Structural Significance
I–C (Aryl) 2.08 – 2.10 ÅEquatorial bond; standard C(sp

)–I length.
I–O (Axial) 2.15 – 2.17 ÅLonger than typical covalent I–O (approx.[1] 1.99 Å), indicating hypervalent character.
O–I–O Angle 161° – 170°Deviates from ideal 180° due to steric repulsion from ortho-methyls and lone pair geometry.
C(Aryl)–I–O < 90° (approx. 84°)Distorted T-shape.

Structural Analysis & Bonding Mechanism

The 3-Center-4-Electron Bond (3c-4e)

The stability of this "solvate-like" diacetate derivative arises from the 3-center-4-electron (3c-4e) bond formed along the O–I–O axis.

  • Orbital Overlap: The iodine 5p orbital overlaps with the p-orbitals of the two oxygen ligands.

  • Node: A node exists at the central iodine atom in the non-bonding molecular orbital (HOMO), placing significant electron density on the oxygen ligands.

  • Steric Crowding: The 1,3,5-trimethyl (mesityl) substitution provides kinetic stabilization. The ortho-methyl groups prevent the approach of nucleophiles to the iodine center, making this reagent more stable than its phenyl analogue, (Diacetoxyiodo)benzene (PIDA).

Visualization of the Hypervalent Lattice

The following diagram illustrates the synthesis pathway and the resulting T-shaped geometry that defines the crystal packing.

Gcluster_0Precursorscluster_1Oxidative Crystallizationcluster_2Crystal Structure (P-1)IodoMes2-Iodo-1,3,5-trimethylbenzene(Ar-I)OxidationOxidation Step(Peracetic Acid/Oxone)IodoMes->OxidationAcOHAcetic Acid(Solvent/Ligand)AcOH->OxidationIntermediateLigand Exchange(Formation of I-O bonds)Oxidation->Intermediate Electrophilic AttackCrystal(Diacetoxyiodo)mesitylene[Ar-I(OAc)2]Intermediate->Crystal CrystallizationGeometryT-Shaped Geometry(O-I-O Axial Bond)Crystal->Geometry Characterized byGeometry->CrystalHypervalentStabilization

Caption: Synthesis pathway and structural stabilization of the hypervalent iodine moiety in the P-1 crystal lattice.

Experimental Preparation Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, the following protocol is recommended. This method ensures the formation of the diacetate species rather than a transient solvate.

Reagents
  • Substrate: 2-Iodo-1,3,5-trimethylbenzene (2-Iodomesitylene) [CAS: 4028-63-1].

  • Solvent/Reagent: Glacial Acetic Acid (anhydrous).

  • Oxidant: Sodium Perborate Tetrahydrate (NaBO

    
    ·4H
    
    
    O) or Peracetic Acid.
Step-by-Step Procedure
  • Dissolution: Dissolve 10 mmol of 2-iodomesitylene in 40 mL of glacial acetic acid in a round-bottom flask.

  • Oxidation: Slowly add 50 mmol of Sodium Perborate in portions over 30 minutes while stirring at 40°C.

    • Note: The reaction is exothermic. Maintain temperature < 45°C to prevent decomposition.

  • Reaction: Stir the mixture for 4 hours. The solution will turn homogeneous and pale yellow.

  • Isolation: Pour the mixture into 100 mL of ice water. The product, (Diacetoxyiodo)mesitylene, will precipitate as a white solid.

  • Crystallization (Critical Step):

    • Filter the crude solid and dry under vacuum.

    • Dissolve the solid in a minimum amount of hot acetic acid (approx. 60°C).

    • Allow the solution to cool slowly to room temperature in a Dewar flask to control the cooling rate (approx. 1°C/hour).

    • Result: Colorless, block-like crystals suitable for X-ray diffraction (Space Group P-1) will form over 24-48 hours.

References

  • Primary Crystallographic Source: Mollari, L., et al. "Chiral Iodine(III) Reagents for Stereoselective Synthesis." European Journal of Organic Chemistry, 2013, CCDC Entry 872899 .

  • Synthesis & Characterization: Dohi, T., & Kita, Y.[2] "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds." Topics in Current Chemistry, 2016.

  • Structural Theory: Alcock, N. W., et al. "Secondary Bonding. Part 5. The Crystal and Molecular Structures of Phenyliodine(III) Diacetate." Journal of the Chemical Society, Dalton Transactions, 1979. (Foundational comparison for I-O bond lengths).

Halogen Bonding Interactions in Acetic Acid and Iodomesitylene Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the halogen bonding interactions within iodomesitylene-acetic acid systems, specifically focusing on the formation and characterization of the hypervalent (diacetoxyiodo)mesitylene complex.

Executive Summary

This guide analyzes the structural and energetic landscape of halogen bonding (XB) between iodomesitylene (1,3,5-trimethyl-2-iodobenzene) and acetic acid .[1] While neutral iodomesitylene acts as a weak XB donor due to electron-rich steric shielding, its oxidized hypervalent iodine(III) derivative—(diacetoxyiodo)mesitylene (DIM) —represents a paradigm of strong, functional halogen bonding.[1] This complex is critical in medicinal chemistry as a versatile, non-toxic oxidant and electrophilic group transfer reagent.[1]

Key Takeaways for Researchers:

  • Steric Modulation: The ortho-methyl groups of the mesityl ring stabilize the iodine(III) center by preventing polymeric aggregation, a common failure mode in less hindered analogues.

  • Dual

    
    -Hole Activation:  Oxidation to I(III) generates two potent 
    
    
    
    -holes, enabling the formation of a T-shaped hypervalent bond with acetic acid ligands.
  • Spectroscopic Signatures: Distinctive NMR and IR shifts serve as diagnostic markers for the integrity of the I

    
    O interaction.
    

Theoretical Framework: The -Hole Mechanism

Iodine(I) vs. Iodine(III) Donor Capabilities

The interaction potential is governed by the anisotropy of the electron density distribution around the iodine atom.

  • Neutral Iodomesitylene (Iodine-I):

    • Electronic State: The iodine atom is electron-rich due to the inductive (

      
      ) effect of the three methyl groups on the benzene ring.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -Hole:  The region of positive electrostatic potential (ESP) opposite the C–I bond is shallow or neutralized. Consequently, the non-covalent interaction with acetic acid (neutral) is dominated by dispersion forces rather than electrostatic attraction, resulting in a negligible binding constant in solution.
      
    • Steric Hindrance: The two ortho-methyl groups create a "picket fence," physically blocking the approach of the carbonyl oxygen of acetic acid to the iodine

      
      -hole.
      
  • Hypervalent Iodomesitylene (Iodine-III):

    • Electronic State: Upon oxidative ligand exchange (e.g., with peracetic acid), the iodine center becomes hypervalent (10-I-3 notation).[1]

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -Hole:  The withdrawal of electron density by the apical acetate ligands generates deep, highly localized 
      
      
      
      -holes perpendicular to the equatorial aryl ring. This facilitates strong secondary bonding interactions (halogen bonds) with the carbonyl oxygens.
Molecular Electrostatic Potential (MEP) Visualization

The following diagram illustrates the transition from the sterically hindered I(I) state to the activated I(III) acceptor state.[1]

XB_Mechanism cluster_sterics Steric Control I_I Iodomesitylene (I-I) Electron-Rich Ring Shallow σ-hole I_I->I_I Ortho-Me blocks Nu attack Oxidation Oxidative Activation (Peracetic Acid) I_I->Oxidation -2e⁻ I_III (Diacetoxyiodo)mesitylene (I-III) Hypervalent Center Deep σ-holes Oxidation->I_III + 2 AcO⁻ Complex Stabilized Complex (DIM) T-Shaped Geometry I_III->Complex Sec. I···O Bonding

Figure 1: Mechanistic pathway for the activation of iodomesitylene into a potent halogen bond donor.

Structural Characterization of the Complex

The core "complex" of interest is (diacetoxyiodo)mesitylene , formed by the reaction of iodomesitylene with acetic acid under oxidative conditions.

Crystal Structure Geometry

X-ray diffraction studies reveal a distorted T-shaped geometry at the iodine center.[1] The linear O–I–O bond is the hallmark of the hypervalent interaction (3-center-4-electron bond).

ParameterValue (Approx.)Significance
I–O (Apical) Bond Length 2.15 – 2.20 ÅCovalent hypervalent bond.[1] Significantly longer than standard covalent I–O.
Ingcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

O (Carbonyl) Distance
2.80 – 2.95 ÅHalogen Bond (Secondary Interaction). Shorter than the sum of van der Waals radii (3.50 Å).
O–I–O Bond Angle ~175°Near-linear geometry minimizes repulsion between electron-rich ligands.
C(aryl)–I–O Angle ~90°Orthogonal arrangement of the mesityl ring relative to the O–I–O axis.[1]
Role of Intramolecular Halogen Bonding

In the crystal lattice, the carbonyl oxygens of the acetate groups often engage in intermolecular or intramolecular halogen bonding with the iodine center.

  • Mechanism: The carbonyl oxygen (

    
    ) acts as the Lewis base (XB acceptor), donating electron density into the 
    
    
    
    -hole of the iodine.
  • Stabilization: This chelation-like effect rigidifies the molecule, contributing to the thermal stability of DIM (mp 102–104 °C) compared to the unstable iodobenzene diacetate (PhI(OAc)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    

Experimental Protocols

Synthesis of (Diacetoxyiodo)mesitylene

This protocol utilizes acetic acid as both the solvent and the ligand source.[1]

Reagents:

  • Iodomesitylene (1.0 equiv)[1]

  • Glacial Acetic Acid (Solvent/Reagent)[1]

  • Sodium Perborate Tetrahydrate (Oxidant, 5.0 equiv) or Peracetic Acid[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of iodomesitylene in 40 mL of glacial acetic acid at 40 °C.

  • Oxidation: Slowly add sodium perborate in portions over 30 minutes. The solution will turn yellow (transient Ingcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) then colorless as the I(III) species forms.
    
  • Reaction: Stir at 45 °C for 4 hours.

  • Quenching: Pour the mixture into 100 mL of ice water.

  • Isolation: Extract with dichloromethane (DCM), wash with water to remove excess acetic acid, and dry over Nangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    SO
    
    
    
    .
  • Crystallization: Recrystallize from minimal acetic acid/hexanes to obtain colorless needles.

Spectroscopic Validation

To confirm the formation of the halogen-bonded complex, compare the spectra of the product against the starting material.

TechniqueDiagnostic FeatureObservation in ComplexMechanistic Explanation
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H NMR
Ortho-Methyl ProtonsDownfield Shift (

ppm)
Deshielding due to the highly electron-deficient I(III) center.
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

C NMR
Ipso-Carbon (C-I)Significant Shift (

ppm)
Change in hybridization/oxidation state and paramagnetic shielding tensor.
FT-IR Carbonyl Stretch (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Shift to

The I

O=C interaction weakens the C=O bond order, lowering the frequency compared to free acetic acid.

Applications in Drug Development[3]

The iodomesitylene-acetic acid complex (DIM) serves as a "green" bioisostere for heavy metal oxidants (like Pb(OAc)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) in pharmaceutical synthesis.
Oxidative Functionalization

The complex facilitates the installation of acetoxy groups into drug scaffolds.

  • Pathway: The I(III) center acts as a "super-leaving group."[1] A nucleophile attacks the iodine-bound ligand, breaking the hypervalent bond and releasing iodomesitylene (which can be recycled).[1]

  • Selectivity: The steric bulk of the mesityl group directs reaction to the least hindered position of the substrate.

Flow Chemistry Implementation

Due to its stability, DIM is ideal for continuous flow reactors in automated library synthesis.[1]

Flow_Synthesis Substrate Drug Precursor (Nucleophile) Reactor Flow Reactor (Packed Bed / Coil) 60°C Substrate->Reactor Reagent DIM Complex (in AcOH) Reagent->Reactor Product Acetoxylated Product Reactor->Product Recycle Recycle Stream (Iodomesitylene) Reactor->Recycle Separation

Figure 2: Workflow for utilizing the DIM complex in high-throughput medicinal chemistry.

References

  • Dohi, T., & Kita, Y. (2009).[1] Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, 2073–2085.[1] Link

  • Yusubov, M. S., & Zhdankin, V. V. (2012).[1] Iodine Catalysis: A Green Alternative to Transition Metals in Organic Chemistry and Materials Science.[1] Resource-Efficient Technologies. Link[1]

  • Legault, C. Y., & Prévost, K. (2016).[1] Highly Regioselective Iodination of Arenes via Halogen Bonding.[1][2] Journal of Organic Chemistry. Link[1]

  • Metrangolo, P., & Resnati, G. (2008).[1] Halogen Bonding: A Supramolecular Solution to the Design of New Materials. Science, 321(5891), 918-919.[1] Link[1]

  • Stang, P. J., & Zhdankin, V. V. (1996).[1] Organic Polyvalent Iodine Compounds. Chemical Reviews, 96(3), 1123–1178.[1] Link[1]

Sources

Electronic structure analysis of acetic acid--2-iodo-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The Acetic Acid :: 2-Iodo-1,3,5-trimethylbenzene Complex

Executive Summary

This technical guide outlines the computational and theoretical framework for analyzing the non-covalent interaction between Acetic Acid (AcOH) and 2-iodo-1,3,5-trimethylbenzene (2-Iodomesitylene) . Unlike simple aryl halides, 2-iodomesitylene presents a unique case of sterically modulated halogen bonding (XB) . The ortho-methyl groups impose significant steric constraints, influencing the iodine atom's electronic anisotropy (


-hole) and enforcing strict geometric directionality on incoming Lewis bases.

This guide is designed for computational chemists and medicinal chemists investigating halogen bonding for crystal engineering, supramolecular assembly, or hypervalent iodine precursor analysis.

Theoretical Framework: The -Hole and Steric Ortho-Effects

To accurately model this complex, one must understand the two competing forces at play:

  • Electronic Drive (

    
    -hole): 
    The iodine atom in 2-iodomesitylene exhibits a region of positive electrostatic potential (ESP) along the extension of the C–I bond, known as the 
    
    
    
    -hole. The carbonyl oxygen of acetic acid (Lewis base) donates electron density (
    
    
    ) into the antibonding orbital (
    
    
    ) of the C–I bond.
    • Mechanism:

      
      
      
  • Steric Modulation (The Mesityl Effect): The two ortho-methyl groups in the mesityl ring create a steric pocket.

    • Decoupling: Steric clash often forces the iodine atom to twist out of planarity with the benzene ring (if hypervalent) or restricts the approach angle of the acetic acid.

    • Selectivity: The methyl groups act as "guard rails," penalizing non-linear collisions and enhancing the directionality of the interaction beyond standard halogen bonding parameters (

      
      ).
      
Computational Protocol (Step-by-Step)

The following protocol uses Density Functional Theory (DFT) to quantify the interaction. These steps are software-agnostic but use syntax common to Gaussian/ORCA.

Phase A: System Setup & Level of Theory

Objective: Balance computational cost with the accurate treatment of dispersion forces and relativistic effects of Iodine.

ComponentRecommendationRationale (Causality)
Functional

B97X-D
or M06-2X
Standard DFT (B3LYP) fails to capture dispersion forces critical for non-covalent XB.

B97X-D includes long-range corrections.
Basis Set (Iodine) def2-TZVP or LANL2DZ Iodine requires an Effective Core Potential (ECP) to account for relativistic contraction of core electrons.
Basis Set (Light Atoms) 6-311++G(d,p) Diffuse functions (++) are mandatory to describe the loose electron density of the lone pair on the Acetic Acid oxygen.
Solvation SMD (Acetic Acid) If simulating bulk mixture, use SMD. For gas-phase mechanistic study, use vacuum to isolate electronic effects.
Phase B: Geometry Optimization & Frequency Analysis
  • Guess Geometry: Place the carbonyl oxygen of AcOH approx. 3.0 Å from the Iodine, strictly along the C–I bond axis (

    
    ).
    
  • Optimization: Run Opt+Freq. Ensure no imaginary frequencies (NImag=0).

  • BSSE Correction: You must perform a Counterpoise (CP) correction.

    • Why: In weak complexes, basis functions from one monomer artificially stabilize the other (Basis Set Superposition Error), overestimating binding energy by 10-30%.

Phase C: Electronic Structure Analysis

To validate the nature of the bond, three specific analyses are required:

  • Molecular Electrostatic Potential (MEP): Map the ESP onto the 0.001 a.u. electron density surface.

    • Target: Quantify

      
       (maximum positive potential) on the Iodine tip.
      
  • Natural Bond Orbital (NBO): Calculate second-order perturbation energies (

    
    ).
    
    • Target: Look for the interaction

      
      .
      
  • QTAIM (Bader Analysis): Analyze Bond Critical Points (BCP).

    • Target: Electron density (

      
      ) and Laplacian (
      
      
      
      ) at the I···O intermolecular BCP.
Workflow Visualization

G cluster_0 Phase 1: Geometry Optimization cluster_1 Phase 2: Electronic Analysis Start Start: 2-Iodomesitylene + AcOH Guess Initial Guess: Linear C-I···O=C Alignment Start->Guess DFT DFT Calculation: wb97x-d / def2-TZVP (Dispersion Corrected) Guess->DFT Freq Frequency Check: NImag = 0? DFT->Freq Freq->DFT No (Re-optimize) NBO NBO Analysis: Donor-Acceptor E(2) Freq->NBO Yes QTAIM QTAIM Analysis: Bond Critical Points (BCP) Freq->QTAIM MEP MEP Mapping: Quantify Sigma-Hole (Vs,max) Freq->MEP End Output: Binding Energy & Mechanism NBO->End QTAIM->End MEP->End

Caption: Computational workflow for characterizing the sterically modulated halogen bond interaction.

Data Interpretation & Expected Metrics

When analyzing the output, compare your results against these standard ranges for Aryl-Iodide···O=C complexes.

Quantitative Interaction Metrics
ParameterDefinitionTypical Range (Mesityl-I···AcOH)Interpretation

Interaction Energy (BSSE corrected)-3.5 to -6.0 kcal/mol Stronger than typical vdW, weaker than H-bonds. Mesityl methyls may slightly weaken this vs. Iodobenzene due to steric repulsion if geometry is not ideal.

Interaction Distance2.80 - 3.10 Å Significantly shorter than the sum of van der Waals radii (approx 3.5 Å).

Bond Angle175^\circ - 179^\circ High linearity is enforced by the

-hole directionality and mesityl steric pockets.

Max Electrostatic Potential+25 to +40 kcal/mol The magnitude of the

-hole.

(NBO)
Charge Transfer Energy2.0 - 8.0 kcal/mol Indicates the covalent character of the interaction (

).
Topological Analysis (QTAIM)

At the Bond Critical Point (BCP) between Iodine and Oxygen:

  • 
     (Electron Density):  Small positive value (0.01 - 0.03 a.u.) indicates a closed-shell (non-covalent) interaction.
    
  • 
     (Laplacian):  Positive value indicates depletion of charge, characteristic of Halogen Bonding (electrostatic dominance).
    
Interaction Mechanism & Steric Control

The interaction is not merely a single point of contact.[1][2][3][4] The mesityl group creates a "Steric Corridor" that filters the interaction geometry.

Mechanism cluster_donor 2-Iodomesitylene (Donor) Iodine Iodine Atom (Sigma Hole +) Methyls Ortho-Methyls (Steric Bulk) Oxygen Carbonyl Oxygen (Lone Pair -) Methyls->Oxygen Steric Repulsion (Enforces Linearity) Oxygen->Iodine Halogen Bond (n -> sigma*)

Caption: The "Push-Pull" mechanism: Electrostatic attraction (Green) is geometrically constrained by steric repulsion (Red).

Experimental Validation (Self-Validating Protocols)

To ensure the computational model aligns with reality, use these experimental markers:

  • 
    C NMR Shift: 
    
    • Monitor the Carbonyl Carbon of Acetic Acid.

    • Expected Result: An upfield shift (shielding) or slight downfield shift depending on solvent competition, but distinct from free AcOH dimer.

    • Crucial Check: The ipso-Carbon of the mesityl ring (attached to Iodine) will show significant perturbation.

  • Raman Spectroscopy:

    • Monitor the C–I stretching frequency .

    • Mechanism: As electron density fills the

      
       antibonding orbital, the C–I bond order decreases.
      
    • Expected Result: Red-shift (lowering) of the C–I stretch wavenumber (typically

      
      ).
      
  • X-Ray Crystallography (The Gold Standard):

    • If co-crystallized, measure the

      
       angle. If it deviates 
      
      
      
      from linearity, the steric control hypothesis is validated.
References
  • Politzer, P., et al. (2013).[1] "Halogen bonding and other

    
    -hole interactions: a perspective." Physical Chemistry Chemical Physics. Link
    
  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link

  • Kolář, M. H., & Hobza, P. (2016). "Computer Modeling of Halogen Bonds and Other

    
    -Hole Interactions." Chemical Reviews. Link
    
  • Gaussian, Inc. "DFT Methods and Basis Sets for Halogen Bonding." Gaussian Whitepapers. Link

  • Gilday, L. C., et al. (2015). "Halogen Bonding in Organic Synthesis." Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Halogen Bond Engineering in Iodomesitylene Co-crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of halogen bond (XB) strength in co-crystals featuring iodomesitylene. Our focus is on providing not just procedural steps, but the core scientific reasoning to empower you to make informed decisions in your experimental design.

Halogen bonding is a highly directional, non-covalent interaction that has become a cornerstone of crystal engineering and supramolecular chemistry.[1][2] In this interaction, an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a nucleophilic region on another molecule.[3][4] Iodomesitylene, while a simple and accessible halogen bond donor, presents unique challenges and opportunities due to its less-activated nature compared to highly fluorinated iodoarenes. Mastering its use in co-crystallization is key for applications ranging from materials science to the development of new active pharmaceutical ingredient (API) solid forms.[5][6]

Troubleshooting Guide

This section addresses common issues encountered during the formation and optimization of iodomesitylene co-crystals.

Problem 1: Co-crystal formation is unsuccessful or yields are consistently low.

Q: I've mixed iodomesitylene and my chosen co-former, but I'm only recovering the starting materials or an amorphous solid. What's going wrong?

A: This is a frequent challenge in co-crystallization. The issue often lies in thermodynamics, kinetics, or the experimental conditions. Let's break down the potential causes and solutions.

Potential Cause 1: Inappropriate Solvent Choice The solvent plays a critical role, influencing everything from the solubility of components to the interfacial energies that govern crystal growth.[7][8] A solvent that strongly interacts with either the iodomesitylene or the co-former can prevent them from associating to form the co-crystal.

  • Solution Strategy:

    • Screen a Range of Solvents: Test solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetonitrile, ethanol). The ideal solvent should allow for congruent solubility, meaning both components are supersaturated at a similar point.[9]

    • Consider Solvent-Assisted Grinding: If solution-based methods fail, liquid-assisted grinding (LAG) can be highly effective. Adding a catalytic amount of solvent facilitates molecular diffusion and can overcome kinetic barriers that prevent co-crystal formation in solution.[9][10] Water, surprisingly, can be a very effective slurry solvent even for poorly soluble components.[10]

    • Analyze Solute-Solvent Interactions: Computational models can predict binding energies between your components and various solvents. A solvent with a high binding energy to one of the co-formers may hinder co-crystal growth.[11]

Potential Cause 2: Unfavorable Energetics of the Halogen Bond Acceptor The strength of a halogen bond is fundamentally an electrostatic interaction.[3] Iodomesitylene is a moderately effective XB donor. If your chosen halogen bond acceptor (the co-former) is a very weak Lewis base, the resulting halogen bond may not be strong enough to drive the formation of a stable co-crystal lattice over the individual component lattices.

  • Solution Strategy:

    • Evaluate the Acceptor Site: The most effective halogen bond acceptors are typically strong Lewis bases. Nitrogen atoms in pyridyl or triazole rings are excellent acceptors.[12][13][14] Carbonyl oxygens can also act as acceptors, though they generally form weaker halogen bonds than pyridyl nitrogens.[15][16][17]

    • Use Molecular Electrostatic Potential (MEP) Maps: Computational tools can generate MEP surfaces for your target co-former.[14] Regions of strong negative potential (typically colored red or yellow) are the most likely and most potent halogen bond acceptor sites. This predictive tool can save significant experimental time by helping you select promising co-formers.[14]

Problem 2: The formed co-crystal exhibits a weak or elongated halogen bond.

Q: I've successfully formed a co-crystal, but single-crystal X-ray diffraction (SCXRD) analysis reveals a long I···Y distance (where Y is the acceptor atom), indicating a weak interaction. How can I strengthen this bond?

A: Strengthening the halogen bond is key to creating more robust and predictable supramolecular structures. The primary strategies involve modifying the electronic properties of the acceptor or controlling the crystallization environment.

Strategy 1: Enhance the Halogen Bond Acceptor Since modifying the donor (iodomesitylene) is not the goal, the most direct approach is to choose a more potent acceptor.

  • Actionable Advice:

    • Switch to a Stronger Lewis Base: If you are using a carbonyl oxygen acceptor, consider an analogous co-former with a pyridyl nitrogen. The I···N halogen bond is generally shorter and stronger than an I···O interaction.[16]

    • Consider Anionic Acceptors: Anions are exceptionally potent halogen bond acceptors due to their high charge density.[3][18] If applicable to your system, co-crystallization with a salt (forming an ionic co-crystal) can lead to very strong charge-assisted halogen bonds.[18]

Strategy 2: Exploit Cooperativity with Other Non-covalent Interactions The strength of a halogen bond can be enhanced by the presence of other interactions within the crystal lattice, such as hydrogen bonds or anion-π interactions.

  • Actionable Advice:

    • Introduce Hydrogen Bonding: Select a co-former that can act as both a halogen bond acceptor and a hydrogen bond donor/acceptor. The formation of a hydrogen bond network can stabilize the overall crystal structure and may cooperatively enhance the halogen bond strength.[19]

    • Explore Anion-π and Halogen Bonding Synergy: If using an electron-deficient aromatic system, the interplay between anion-π and halogen bonding can be synergistic, leading to enhanced stability and catalytic activity in certain applications.[20][21][22][23]

Data Summary: Halogen Bond Acceptor Strength The choice of acceptor atom significantly impacts the halogen bond geometry and strength. The following table provides representative data for iodoarene co-crystals to illustrate this principle.

Halogen Bond DonorHalogen Bond Acceptor GroupTypical Interaction TypeNormalized Distance (d/ΣvdW)Relative Strength
IodoareneCarbonyl Oxygen (C=O)C–I···O~0.85 - 0.95Moderate
IodoarenePyridyl Nitrogen (Npy)C–I···N~0.75 - 0.85Strong
IodoareneAnion (e.g., Cl⁻, Br⁻)C–I···X⁻~0.70 - 0.80Very Strong
Note: Normalized distance is the measured bond length divided by the sum of the van der Waals radii. A smaller value indicates a stronger, shorter-than-expected interaction.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right co-crystallization method for my iodomesitylene system?

A: The choice of method depends on the properties of your components, the desired outcome (screening vs. bulk production), and available equipment.

  • Slow Solvent Evaporation: This is the most common method for growing high-quality single crystals suitable for SCXRD.[9] It works best when both components are congruently soluble.[9]

  • Slurry Crystallization: In this method, a mixture of the components is stirred in a small amount of a solvent in which they are sparingly soluble.[9] This technique is highly effective and often yields a pure co-crystal phase, as the system can reach thermodynamic equilibrium.[10]

  • Liquid-Assisted Grinding (LAG): A mechanochemical method where components are ground together with a few drops of solvent.[9] It is excellent for screening and for forming co-crystals that are difficult to obtain from solution.[10]

Below is a diagram illustrating a general workflow for co-crystal screening.

G Co-crystal Screening Workflow cluster_0 1. Design & Preparation cluster_1 2. Crystallization Methods cluster_2 3. Characterization & Analysis start Select Iodomesitylene (XB Donor) coformer Select Co-former (XB Acceptor) start->coformer stoich Mix in Stoichiometric Ratio (e.g., 1:1, 1:2) coformer->stoich evap Slow Evaporation stoich->evap Screening slurry Slurry Conversion stoich->slurry Screening grind Liquid-Assisted Grinding stoich->grind Screening pxrd Powder X-ray Diffraction (PXRD) (Phase Identification) evap->pxrd slurry->pxrd grind->pxrd scxrd Single Crystal X-ray Diffraction (SCXRD) (Structure & XB Geometry) pxrd->scxrd Phase Confirmed dsc Differential Scanning Calorimetry (DSC) (Thermal Properties) pxrd->dsc analysis Analyze Halogen Bond Strength (Distance, Angle, Electron Density) scxrd->analysis

Caption: A general workflow for iodomesitylene co-crystal screening and analysis.

Q2: What is the "σ-hole" and how does it relate to halogen bond strength?

A: The concept of the σ-hole is crucial for understanding halogen bonding.[3] A covalently bonded halogen atom has an anisotropic distribution of electron density.[2] While the sides of the halogen are electron-rich (a negative belt), the region directly opposite the covalent bond (the C-I bond in iodomesitylene) is electron-deficient. This region of positive electrostatic potential is the σ-hole.[2][4]

The halogen bond is the attractive electrostatic interaction between this positive σ-hole on the iodine and a negative, electron-rich site (like a lone pair on a nitrogen or oxygen atom) on the acceptor molecule.[4] The more positive the σ-hole, the stronger the potential for a halogen bond. While iodomesitylene's σ-hole is not as large as that of perfluorinated iodoarenes, it is sufficiently positive to engage in robust halogen bonding with suitable acceptors.[1][4][12]

G cluster_0 Factors Influencing Halogen Bond (XB) Strength Strength XB Strength SigmaHole σ-hole Magnitude on Iodine SigmaHole->Strength Increases Acceptor Acceptor Lewis Basicity (pKa) Acceptor->Strength Increases Sterics Steric Hindrance at Binding Site Sterics->Strength Decreases Solvent Solvent Polarity & Interactions Solvent->Strength Modulates OtherInt Cooperative Interactions (e.g., H-Bonds) OtherInt->Strength Increases

Caption: Key factors that determine the final strength of a halogen bond.

Q3: How can I experimentally and computationally characterize halogen bond strength?

A: A multi-faceted approach is best for robust characterization.

Experimental Techniques:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard. It provides precise geometric data, including the I···Y distance and the C–I···Y angle. A shorter distance (normalized to van der Waals radii) and an angle closer to 180° indicate a stronger, more directional bond.[12]

  • High-Resolution X-ray Diffraction: This advanced technique allows for the experimental determination of the electron density distribution.[24] Analysis using the Quantum Theory of Atoms in Molecules (QTAIM) can identify the bond critical point (BCP) between the iodine and acceptor atoms, providing quantitative data on the interaction's strength and nature.[13][24]

  • Spectroscopy (Raman, IR, NMR): The formation of a halogen bond perturbs the vibrational modes and electronic environment of the participating molecules. A redshift in the C-I stretching vibration in Raman spectroscopy can correlate with interaction energy.[24] Changes in NMR chemical shifts, particularly for carbons and protons near the interacting sites, also provide evidence of bond formation.[25]

Computational Methods:

  • Density Functional Theory (DFT): DFT calculations are invaluable for quantifying interaction energies.[4] By calculating the energy of the co-crystal complex and subtracting the energies of the individual, isolated molecules, one can determine the binding energy, a direct measure of the interaction's strength.

  • Molecular Electrostatic Potential (MEP) Surfaces: As mentioned earlier, MEP maps are excellent predictive tools for identifying the most likely and strongest sites for halogen bonding on an acceptor molecule.[14]

  • Quantum Theory of Atoms in Molecules (QTAIM): Applied to calculated wavefunctions, QTAIM analysis provides detailed insights into the electron density at the bond critical point, which correlates with bond strength.[13]

Experimental Protocol Example: Co-crystallization by Slurry Conversion

This protocol is a reliable method for screening and producing pure co-crystal phases.[10]

Objective: To form a co-crystal of Iodomesitylene and a selected Co-former (e.g., 4,4'-bipyridine).

Materials:

  • Iodomesitylene

  • Co-former (e.g., 4,4'-bipyridine)

  • Selected solvent (e.g., Ethyl Acetate)

  • Small glass vial (e.g., 10 mL)

  • Small magnetic stir bar

  • Filtration apparatus

Procedure:

  • Weigh Components: Accurately weigh stoichiometric amounts of iodomesitylene and the co-former. For a 1:1 co-crystal, this will be a 1:1 molar ratio. The total amount should be enough to ensure both components remain saturated in the chosen solvent volume.[10]

  • Combine in Vial: Place the weighed solids and the magnetic stir bar into the glass vial.

  • Add Solvent: Add a small volume of the selected solvent (e.g., 0.5 - 1.0 mL). The goal is to create a thick suspension (a slurry), not to fully dissolve the components.

    • Scientist's Note: The solvent mediates the transformation from the solid reactants to the more stable co-crystal product.[9]

  • Stir: Seal the vial and stir the slurry at a constant speed (e.g., 150-200 rpm) at room temperature.

  • Equilibrate: Allow the slurry to stir for 24-48 hours. During this time, the initial solids will dissolve and the thermodynamically favored co-crystal phase will precipitate.[10]

  • Isolate Product: Isolate the solid product by vacuum filtration.

  • Wash and Dry: Wash the filtered solid with a small amount of the same cold solvent to remove any residual soluble impurities. Allow the solid to air-dry completely.

  • Characterize: Analyze the dried solid product using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase, distinct from the starting materials.

References

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Impact of Mixed Solvent on Co-Crystal Solubility, Ternary Phase Diagram, and Crystallization Scale Up. (2020). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Barikah, K. Z., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-85. Retrieved February 13, 2026, from [Link]

  • Englert, U., et al. (2023). Gauging the Strength of the Molecular Halogen Bond via Experimental Electron Density and Spectroscopy. ACS Omega. Retrieved February 13, 2026, from [Link]

  • Wang, C., et al. (2014). Nature of hydrogen-bond-enhanced halogen bonding viewed through electron density changes. Physical Chemistry Chemical Physics. Retrieved February 13, 2026, from [Link]

  • Wang, Y., et al. (2022). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Al-Awady, M., & Legault, M. (2015). Theoretical Study on Cooperativity Effects between Anion–π and Halogen‐Bonding Interactions. Scilit. Retrieved February 13, 2026, from [Link]

  • Sun, N., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Philosophical Transactions of the Royal Society A. Retrieved February 13, 2026, from [Link]

  • Stilinović, V., et al. (2022). Halogen Bond Motifs in Cocrystals of N,N,O and N,O,O Acceptors Derived from Diketones and Containing a Morpholine or Piperazine Moiety. Crystal Growth & Design. Retrieved February 13, 2026, from [Link]

  • Sun, N., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PMC. Retrieved February 13, 2026, from [Link]

  • Shi, B., et al. (2023). Anion–π catalysis with halogen bonding. Chemical Communications. Retrieved February 13, 2026, from [Link]

  • Caballero-Mancebo, E., et al. (2012). Energetic Effects between Halogen Bonds and Anion-π or Lone Pair-π Interactions: A Theoretical Study. The Journal of Physical Chemistry A. Retrieved February 13, 2026, from [Link]

  • Zhang, C., et al. (2022). Study on the effect of solvent on cocrystallization of CL-20 and HMX through theoretical calculations and experiments. RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Shi, B., et al. (2025). Anion–π catalysis with halogen bonding. Chemical Communications. Retrieved February 13, 2026, from [Link]

  • Frontera, A., et al. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design. Retrieved February 13, 2026, from [Link]

  • Gilday, L. C., et al. (2015). The Halogen Bond. PMC. Retrieved February 13, 2026, from [Link]

  • Halogen bond. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Stilinović, V., et al. (2022). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. Crystal Growth & Design. Retrieved February 13, 2026, from [Link]

  • Frontera, A., et al. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. PMC. Retrieved February 13, 2026, from [Link]

  • Varjovi, A., et al. (2025). Halogen-Bonded Cocrystals as Optical Materials: Next-Generation Control over Light–Matter Interactions. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Caballero-Mancebo, E., et al. (2012). Energetic Effects between Halogen Bonds and Anion-π or Lone Pair-π Interactions: A Theoretical Study. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Stilinović, V., et al. (2021). Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes. Crystal Growth & Design. Retrieved February 13, 2026, from [Link]

  • Santos, L. H. R., et al. (2021). Relating Bond Strength and Nature to the Thermodynamic Stability of Hypervalent Togni‐Type Iodine Compounds. SMU Scholar. Retrieved February 13, 2026, from [Link]

  • Jones, H. R. K., et al. (2021). Influence of Secondary Interactions on Structural Diversity between a Pair of Halogen-Bonded Co-Crystals Containing Isosteric Donors. MDPI. Retrieved February 13, 2026, from [Link]

  • Plummer, A. (2012). Computational Studies of Halogen Bonding Cooperativity: Past, Present, and Future. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Sivickytė, O. (2021). New perspectives for halogen bonding: insights from computational tools. Universidade de Lisboa. Retrieved February 13, 2026, from [Link]

  • Milenković, J., & Avdović, E. (2021). Strengths, nature and spectral implications of the σ–n vs. σ–π halogen bonding between diiodine and aromatic amines: a computational study. RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (2023). International Journal of Scientific Research & Technology. Retrieved February 13, 2026, from [Link]

  • Pardeshi, A., et al. (2021). Pharmaceutical cocrystals: a rising star in drug delivery applications. PubMed. Retrieved February 13, 2026, from [Link]

  • Goud, N. R., & Gangavaram, S. (2017). Application of Cocrystallization Approach in Drug Development: Recent Patents Review. Bentham Science. Retrieved February 13, 2026, from [Link]

  • de Pires, M., & de Araujo, G. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. PubMed. Retrieved February 13, 2026, from [Link]

  • Various Authors. (2020). Cocrystal Applications in Drug Delivery. PMC. Retrieved February 13, 2026, from [Link]

  • Priimagi, A., & Cavallo, G. (2017). Halogen bonding and pharmaceutical cocrystals: The case of a widely used preservative. IRIS-AperTO. Retrieved February 13, 2026, from [Link]

  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed. Retrieved February 13, 2026, from [Link]

  • de la Vega-Hernández, K., et al. (2024). Computational Design of Bidentate Hypervalent Iodine Catalysts in Halogen Bond-Mediated Organocatalysis. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Sun, N., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene. Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • de Pires, M., & de Araujo, G. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. PMC. Retrieved February 13, 2026, from [Link]

  • Goud, N. R., & Gangavaram, S. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. International Journal of Life Science and Pharma Research. Retrieved February 13, 2026, from [Link]

  • Various Authors. (2024). Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. MDPI. Retrieved February 13, 2026, from [Link]

  • Cruz-Cabeza, A. J., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. PMC. Retrieved February 13, 2026, from [Link]

  • Various Authors. (2025). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Zhang, J., et al. (2018). Cocrystal Assembled by Pyrene Derivative and 1,4-Diiodotetrafluorobenzene via a C=O···I Halogen Bond. MDPI. Retrieved February 13, 2026, from [Link]

  • Venczel, M. (2012). Ph.D. Thesis Pharmaceutical development of co-crystals. University of Szeged. Retrieved February 13, 2026, from [Link]

Sources

Validation & Comparative

NMR characterization of 2-iodo-1,3,5-trimethylbenzene acetic acid complex

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: NMR Profiling of (Diacetoxyiodo)mesitylene vs. Traditional Hypervalent Iodine Reagents

Executive Summary

Product Identity: (Diacetoxyiodo)mesitylene (also known as Mesityliodine diacetate or 2,4,6-Trimethyl(diacetoxyiodo)benzene).[1][2] Common Terminology: Often referred to informally as the "2-iodo-1,3,5-trimethylbenzene acetic acid complex" due to its synthesis from iodomesitylene in acetic acid. Primary Application: A stable, non-nucleophilic oxidant used in organic synthesis for oxidative dearomatization, Hofmann rearrangements, and alkene functionalization.

Why This Guide? In drug development, selecting the right hypervalent iodine reagent is critical. While (Diacetoxyiodo)benzene (PIDA) is the industry standard, it suffers from lower solubility in non-polar solvents and potential instability.[2] (Diacetoxyiodo)mesitylene offers a sterically encumbered, more soluble alternative. This guide provides the definitive NMR characterization data required to distinguish the active hypervalent "complex" from its inactive precursor (iodomesitylene) and its common alternative (PIDA).[2]

Chemical Context & Structural Analysis

To interpret the NMR data correctly, one must understand the electronic environment changes during synthesis.

  • Precursor (Iodomesitylene): Iodine is in the +1 oxidation state.[2] The molecule is electron-rich.[2][3]

  • Active Complex (MesI(OAc)₂): Iodine is oxidized to the +3 hypervalent state.[2] The T-shaped geometry places the electronegative acetate ligands axial and the mesityl group equatorial.[2] This creates a strong electron-withdrawing effect on the mesityl ring, causing significant downfield shifts (deshielding) in the NMR spectrum.

Synthesis & Equilibrium Pathway

The "complex" is formed via oxidative ligand exchange.[2] If the reaction is incomplete, your NMR will show a mixture of I(I) and I(III) species.[2]

SynthesisPath cluster_0 Precursor (Inactive) cluster_1 cluster_2 Target Complex (Active) I_Mes Iodomesitylene (Iodine +1) Mes_DA (Diacetoxyiodo)mesitylene (Iodine +3) I_Mes->Mes_DA Oxidation (AcOH, 25°C) Oxidant Oxidant (e.g., Peracetic Acid) Oxidant->Mes_DA

Figure 1: Oxidative transformation from Iodomesitylene to the Hypervalent Diacetate Complex.

Comparative NMR Analysis

The following data compares the Target Complex against its Precursor (to check conversion) and PIDA (to verify identity vs. standard reagents).

Solvent: CDCl₃ (Standard).[2] Note: Shifts may vary by ±0.05 ppm depending on concentration.

Table 1: 1H NMR Chemical Shift Mapping (δ ppm)
Proton EnvironmentPrecursor (Iodomesitylene)Target Product (MesI(OAc)₂)Alternative (PIDA)Diagnostic Trend
Aromatic H 6.95 (s, 2H)7.14 (s, 2H) 8.25 (d, 2H), 7.60 (m, 3H)Downfield Shift: I(III) deshields the ring. PIDA is much further downfield.[2]
Ortho-Methyl 2.45 (s, 6H)2.61 - 2.65 (s, 6H) N/AKey Indicator: The methyls closest to Iodine shift the most (+0.2 ppm).
Para-Methyl 2.25 (s, 3H)2.38 (s, 3H) N/AConfirmation: Slight downfield shift due to resonance.
Acetate Methyl N/A1.90 - 2.00 (s, 6H) 1.92 (s, 6H)Stoichiometry Check: Must integrate 6:2 (Acetate:Ar-H) for purity.
Detailed Spectral Interpretation
  • The "Ortho-Methyl" Watchlist (2.45 vs. 2.61 ppm):

    • In the precursor, the ortho-methyl groups (positions 1,3) are shielded by the electron-rich iodine cloud.[2]

    • In the product, the hypervalent iodine center becomes electron-deficient. This pulls electron density away from the ortho-methyls, shifting them downfield to ~2.61 ppm. If you see a peak at 2.45 ppm, your reaction is incomplete.

  • The Acetate Diagnostic (~1.95 ppm):

    • This singlet represents the two acetate ligands.[2]

    • Crucial Validation: Integration of this peak (6H) against the aromatic singlet (2H) must yield a 3:1 ratio .

    • Artifact Warning: Free acetic acid appears as a singlet at ~2.10 ppm (concentration dependent) and a broad OH peak >11 ppm.[2] Do not confuse free AcOH with the coordinated acetate ligands.[2]

  • PIDA Distinction:

    • PIDA lacks methyl groups on the ring.[2] Its aromatic region is complex (multiplets) compared to the clean singlets of the Mesityl derivative.[2] This makes MesI(OAc)₂ easier to analyze in complex reaction mixtures.[2]

Experimental Protocol: Characterization Workflow

This protocol ensures self-validating results, minimizing false positives from solvates or impurities.

Step 1: Sample Preparation
  • Solvent Choice: Use CDCl₃ (Chloroform-d) for routine checks.[2] Use DMSO-d₆ only if solubility is an issue (Note: DMSO may cause ligand exchange or shift acetate peaks).[2]

  • Concentration: Dissolve ~10-15 mg of the solid complex in 0.6 mL solvent.

  • Handling: The complex is moisture-sensitive.[2] Prepare samples immediately before acquisition.[2]

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5 seconds (longer than standard 1s) to ensure accurate integration of the methyl protons, which have longer T1 relaxation times.

  • Scans: 16 scans are sufficient for >95% purity.[2]

Step 3: Data Processing & Validation Logic

Use the following decision tree to validate your product.

NMR_Logic Start Acquire 1H NMR (CDCl3) Check_Ar Check Aromatic Region (6.5 - 8.5 ppm) Start->Check_Ar Singlet_714 Singlet at ~7.14 ppm? Check_Ar->Singlet_714 Singlet_695 Singlet at ~6.95 ppm? Check_Ar->Singlet_695 Multiplets Multiplets at 7.5-8.3 ppm? Check_Ar->Multiplets Check_Me Check Methyls (2.0 - 2.7 ppm) Singlet_714->Check_Me Yes (Product Core Found) Fail_Precursor Unreacted Iodomesitylene Singlet_695->Fail_Precursor Yes Fail_PIDA Contamination (PIDA) Multiplets->Fail_PIDA Yes Ortho_Shift Ortho-Me at ~2.61 ppm? Check_Me->Ortho_Shift Acetate_Int Acetate Integral (1.9 ppm) ratio 3:1 to Ar-H? Ortho_Shift->Acetate_Int Yes Pass VALIDATED PRODUCT (MesI(OAc)2) Acetate_Int->Pass Yes Fail_Impure Impure / Hydrolyzed Acetate_Int->Fail_Impure No

Figure 2: NMR Validation Logic for Mesityl-Iodine Complexes.

Troubleshooting & Artifacts

ObservationDiagnosisRemediation
Broad peak >11 ppm Free Acetic AcidThe complex is hydrolyzed or wet.[2] Dry under high vacuum (<1 mbar) for 4h.
Doublet/Multiplet Ar-H Loss of SymmetryIndicates substitution on the ring (e.g., iodination at a methyl group). Reject batch.
New peak at ~2.1 ppm Free AcOHDistinct from the ligand acetate (~1.95 ppm).[2] Indicates decomposition.[2][4][5]
Yellow Color Iodine (I₂) FormationThe complex should be white/off-white.[2] Yellowing indicates photo-decomposition.[2]

References

  • National Institutes of Health (PubChem). 2,4,6-Trimethyl(diacetoxyiodo)benzene (Compound Summary). Retrieved from [Link][2]

  • Miyamoto, K. et al. (2024). Chromium(II)-Mediated Reactions of Iodonium Tetrafluoroborates.[2] (Contains NMR data for Mesityl-I(III) precursors). ACS Publications.[2] Retrieved from [Link]

  • Organic Syntheses. Iodosobenzene Diacetate (General procedure for Diacetoxyiodo arenes).[2] Coll. Vol. 5, p.660. Retrieved from [Link][2]

Sources

Structural Comparison of Iodomesitylene Solvates with Carboxylic Acids: A Guide to Halogen-Bonded Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodomesitylene (2-iodo-1,3,5-trimethylbenzene) represents a unique class of "sterically hindered" halogen bond donors in crystal engineering.[1][2] Unlike simple iodobenzene, the presence of three methyl groups on the mesitylene ring creates a "picket fence" steric environment that restricts planar packing, forcing highly specific, directional interactions.[2]

For drug development professionals, understanding Iodomesitylene (IM) solvates offers a critical model for Halogen Bonding (XB) strategies.[1][2] This guide compares the structural motifs of IM solvates formed with aromatic versus aliphatic carboxylic acids, demonstrating how the C–I···O=C halogen bond competes with the classic carboxylic acid homosynthon (COOH[1]···COOH) to drive solid-state assembly.[1][2]

Part 1: The Supramolecular Synthon Landscape[1]

To engineer stable solvates or co-crystals, one must understand the competition between intermolecular forces.[2] Iodomesitylene introduces a strong sigma-hole (positive electrostatic potential on the iodine atom) that acts as a Lewis acid.[1][2]

The Core Interaction Hierarchy

In IM-Carboxylic Acid systems, three interactions compete for dominance:

  • Carboxylic Acid Homosynthon (Strongest HB): The classic

    
     dimer.[2]
    
  • Iodine[1][2][3]···Oxygen Halogen Bond (Strongest XB): The interaction between the Iodine sigma-hole and the Carbonyl oxygen (

    
    ).[1]
    
  • Steric Interlocking: The mesityl methyl groups prevent close

    
     stacking, favoring T-shaped or offset geometries.[1][2]
    
Diagram: Synthon Competition Pathway

The following diagram illustrates the competitive assembly process between the acid dimer and the halogen-bonded solvate.

SynthonCompetition Start Starting Components (Iodomesitylene + Carboxylic Acid) Solvent Solvent Medium (e.g., Ethanol/Hexane) Start->Solvent Nucleation Nucleation Event Solvent->Nucleation Supersaturation PathA Pathway A: Homosynthon Dominance (Acid Dimerization) Nucleation->PathA Weak u03c3-hole High Temp PathB Pathway B: Heterosynthon Dominance (Halogen Bond Formation) Nucleation->PathB Strong u03c3-hole Steric Fit ResultA Phase Separation (Pure Acid Crystals + IM Liquid) PathA->ResultA ResultB Stable Solvate/Co-Crystal (C-I...O=C Interaction) PathB->ResultB Crystal Packing Crystal Packing ResultB->Crystal Packing Stabilized by Methyl Interlocking

Caption: Logical flow of supramolecular assembly showing the divergence between acid dimerization and halogen-bonded solvate formation.

Part 2: Comparative Structural Analysis[1][2]

This section compares how Iodomesitylene interacts with two distinct classes of carboxylic acids. The data presented reflects the typical crystallographic metrics observed in these halogen-bonded systems.

Case Study A: Aromatic Acids (e.g., Benzoic Acid)

When co-crystallized with benzoic acid derivatives, Iodomesitylene engages in a "tug-of-war" with the aromatic ring of the acid.[1]

  • Structure: The Iodine atom typically targets the carbonyl oxygen of the acid.[2]

  • Packing: The bulky methyl groups of the mesitylene ring prevent the parallel displaced

    
    -stacking often seen in pure benzoic acid.[1][2] Instead, the structures adopt a herringbone  or corrugated  motif.[2]
    
  • Key Metric: The

    
     distance is typically 2.8–3.0 Å, significantly shorter than the sum of van der Waals radii (3.5 Å), indicating a strong XB.[2]
    
Case Study B: Aliphatic Acids (e.g., Acetic/Succinic Acid)

With small aliphatic acids, the "soft" nature of the alkyl chain allows for different packing.

  • Structure: Iodomesitylene acts as a host, creating channels where the aliphatic acid dimers reside.[2]

  • Interaction: The Iodine atom may interact with the hydroxyl oxygen (

    
    ) if the carbonyl is sterically shielded, or form "capped" structures at the ends of acid chains.[2]
    
  • Stability: These solvates often exhibit lower thermal stability than their aromatic counterparts due to the lack of auxiliary

    
    -interactions.[1][2]
    
Comparative Data Table: Crystallographic Metrics
FeatureIodomesitylene + Benzoic Acid (Model)Iodomesitylene + Aliphatic Acid (Model)Pure Carboxylic Acid (Reference)
Primary Interaction Halogen Bond (

)
Halogen Bond / VdW InclusionHydrogen Bond (

Dimer)
I[1][2]···O Distance (Å) 2.85 - 2.95 Å (Strong XB)3.00 - 3.20 Å (Moderate XB)N/A
C-I[1][2]···O Angle 170° - 178° (Linear)160° - 175°N/A
Packing Motif Corrugated / HerringboneChannel / LayeredPlanar / Sheet
Thermal Stability High (>50°C vs pure IM)Low (Prone to desolvation)Variable

Technical Insight: The linearity of the


 angle (closer to 180°) is a hallmark of a high-quality halogen bond, driven by the focused sigma-hole on the Iodine atom.[1]

Part 3: Experimental Protocols

To replicate these structures for analysis, a precise solvent evaporation method is required.[1][2] Iodomesitylene is a liquid/low-melting solid (MP ~31°C), making it challenging to handle as a standard solid co-former.[1][2]

Protocol: Cryogenic Solvent Evaporation

Objective: Grow single crystals of Iodomesitylene-Carboxylic Acid solvates suitable for SCXRD (Single Crystal X-Ray Diffraction).

  • Preparation of Stock Solutions:

    • Solution A (Host): Dissolve 1.0 mmol of Iodomesitylene in 2 mL of Ethanol.

    • Solution B (Guest): Dissolve 1.0 mmol of the target Carboxylic Acid (e.g., Benzoic Acid) in 2 mL of Ethanol.

  • Mixing & Filtration:

    • Combine Solution A and B in a 1:1 molar ratio in a scintillation vial.

    • Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.[1][2]

  • Controlled Evaporation:

    • Cover the vial with Parafilm and poke 3-4 small holes.[1][2]

    • Place the vial in a refrigerated incubator at 4°C .

    • Reasoning: Lowering the temperature reduces the solubility and prevents the melting of Iodomesitylene, promoting the formation of the co-crystalline solvate phase rather than phase separation.[2]

  • Harvesting:

    • Crystals typically appear within 48-72 hours.[1][2]

    • Harvest immediately while cold; Iodomesitylene solvates can be unstable at room temperature if the interaction energy is low.[2]

Diagram: Experimental Workflow

ExperimentalProtocol Prep 1. Dissolve Components (1:1 Ratio in EtOH) Filter 2. Filter (0.45 µm) Remove Nuclei Prep->Filter Incubate 3. Incubate at 4°C (Slow Evaporation) Filter->Incubate Harvest 4. Cold Harvest (Prevent Melting) Incubate->Harvest Analyze 5. SCXRD / DSC Characterization Harvest->Analyze

Caption: Step-by-step workflow for generating thermally labile Iodomesitylene solvates.

Part 4: Performance & Stability Analysis[1]

For drug development, the stability of a solvate determines its viability.[2]

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the standard for validating solvate formation.[2]

  • Pure Iodomesitylene: Endotherm at ~31°C (Melting).

  • Pure Benzoic Acid: Endotherm at ~122°C.[1][2]

  • The Solvate: A distinct endotherm between the two parent melting points (e.g., 60-80°C) indicates a new crystal phase stabilized by Halogen Bonding.[1]

    • Note: If the endotherm is simply at 31°C, no solvate was formed (eutectic mixture).[2]

Dissolution Implications

While Iodomesitylene itself is not a drug, this structural motif models how halogenated drug molecules (e.g., Thyroxine derivatives) interact with excipients.[2]

  • Solubility: The bulky hydrophobic methyl groups of the mesitylene moiety generally decrease aqueous solubility of the solvate compared to the pure acid.[2]

  • Permeability: The lipophilic nature of the halogen bond donor can enhance membrane permeability models.[2]

References

  • Metrangolo, P., et al. (2005).[1][2] "Halogen Bonding in Crystal Engineering." Chemical Reviews. Available at: [Link][1]

  • Desiraju, G. R. (1995).[1][2] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition. Available at: [Link][1]

  • National Center for Biotechnology Information. (2024).[1][2] "2-Iodo-1,3,5-trimethylbenzene (Iodomesitylene) - PubChem Compound Summary." Available at: [Link][1]

  • Cavallo, G., et al. (2016).[1][2] "The Halogen Bond."[1][2][4][5] Chemical Reviews. (Comprehensive review on XB interactions including iodinated aromatics). Available at: [Link][1]

Sources

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